molecular formula C25H26FN5O2S B2495449 N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-24-8

N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2495449
CAS No.: 1114830-24-8
M. Wt: 479.57
InChI Key:
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Description

N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H26FN5O2S and its molecular weight is 479.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

  • Analgesic Activity : A study by Saad et al. (2011) focused on synthesizing various compounds with a quinazoline moiety, similar to the target compound, and evaluated their analgesic activity. This demonstrates the potential of similar compounds in pain management.
  • Inotropic Effects : Research by Liu et al. (2009) on derivatives of triazolo[4,3-a]quinazoline, a similar structural class, found significant inotropic effects, suggesting potential cardiac applications.

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Özyanik et al. (2012) explored the synthesis of quinoline derivatives with azole nuclei, including triazoloquinazoline compounds, and evaluated their antimicrobial activity, hinting at the potential of related compounds in combating microbial infections (Özyanik et al., 2012).
  • Antifungal Effects : Xu et al. (2007) studied 6-fluoroquinazoline derivatives, similar in structure, and their antifungal properties. The compounds showed significant activity against various fungi, suggesting the relevance of related compounds in antifungal applications (Xu et al., 2007).

Anticancer Research

  • Anticancer Properties : Bhat et al. (2004) synthesized a series of 1,2,4-triazolo[3,4-b]thiadiazoles, structurally related to the target compound, and screened them for anticancer properties. Some of these compounds showed promising in vitro anticancer activity (Bhat et al., 2004).
  • Urea Derivatives for Anticancer Activity : Reddy et al. (2015) focused on 1,2,4-triazolo[4,3-a]-quinoline derivatives, creating urea derivatives that displayed significant anticancer activity against various cell lines (Reddy et al., 2015).

Future Directions

The future directions for research on “N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the design and synthesis of new derivatives, as well as detailed studies of their mechanisms of action .

Properties

IUPAC Name

N-cyclopentyl-1-[(2-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2S/c1-2-13-30-23(33)19-12-11-16(22(32)27-18-8-4-5-9-18)14-21(19)31-24(30)28-29-25(31)34-15-17-7-3-6-10-20(17)26/h3,6-7,10-12,14,18H,2,4-5,8-9,13,15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYKCZYACSSJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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